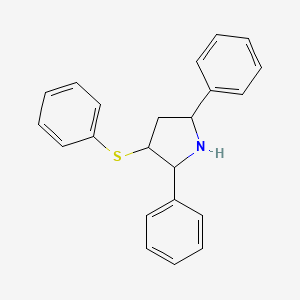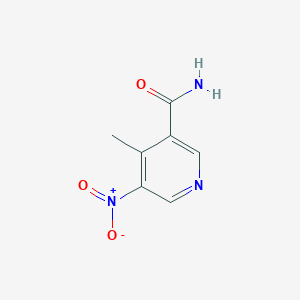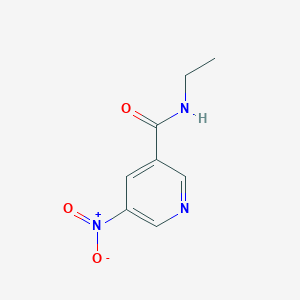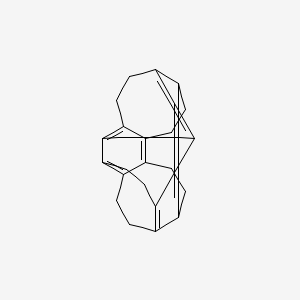
Superphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Superphane is a highly symmetrical and aesthetically pleasing compound belonging to the cyclophane family. It is characterized by two benzene rings clamped parallel to each other by six ethylene bridges, forming a unique three-dimensional structure. This compound has garnered significant scientific interest due to its intriguing physical and chemical properties, as well as its synthetic challenges. This compound was first synthesized by Virgil Boekelheide in 1979 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The initial synthesis of superphane involved forming pairs of bridging units. At each stage, two ortho-chloromethyl toluene structures are pyrolyzed to form ortho-xylylenes, either directly or via benzocyclobutene intermediates. Upon further pyrolysis, these structures undergo electrocyclic ring-opening to form ortho-xylylenes. These structures immediately react via [4+4] cycloaddition reactions to form two adjacent bridges between the aromatic rings .
The process starts from 2,4,5-trimethylbenzyl chloride, which is pyrolyzed at 700°C to give benzocyclobutene and further pyrolyzed to the cyclooctane dimer. Rieche formylation affords the aldehyde, which is then reduced using sodium borohydride to give a diol. Chlorination using thionyl chloride gives a dichloride, and another pyrolysis gives a tetrabridged cyclophane. Further formylation, reduction, and chlorination sequences lead to the final product, this compound, as hard white crystals with a melting point of 325–327°C .
Industrial Production Methods
While the industrial production of this compound is not widely documented, the scalable synthesis of this compound derivatives has been reported. A set of secondary amine-linked superphanes can be obtained via dynamic self-assembly of a hexakis amine and various aromatic dialdehydes in one pot, followed by in-situ reduction with sodium borohydride .
Chemical Reactions Analysis
Superphane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction of this compound derivatives can be achieved using reducing agents such as sodium borohydride.
Substitution: this compound can undergo substitution reactions, where functional groups on the benzene rings or ethylene bridges are replaced with other groups.
Common reagents used in these reactions include sodium borohydride for reduction and various oxidizing agents for oxidation. The major products formed from these reactions are typically derivatives of this compound with modified functional groups .
Scientific Research Applications
Mechanism of Action
The mechanism by which superphane exerts its effects is primarily related to its unique three-dimensional structure and the interactions between its aromatic rings and bridging units. The molecular targets and pathways involved include:
π-Electron Interactions: The unusual π-electron interactions between the benzene rings contribute to the compound’s stability and reactivity.
Host-Guest Chemistry: this compound’s ability to encapsulate guest molecules within its cavity is a key aspect of its mechanism of action.
Comparison with Similar Compounds
Superphane is unique among cyclophanes due to its six ethylene bridges and high symmetry. Similar compounds include:
[2.2.2]Cyclophane: A simpler cyclophane with three ethylene bridges.
[3.3.3]Cyclophane: A cyclophane with three longer bridges, resulting in a different three-dimensional structure.
Ferrocene-based Cyclophanes: Cyclophanes where the benzene rings are replaced by ferrocene units, offering different electronic properties.
This compound stands out due to its high symmetry (D6h) and the strain energy associated with its structure, making it a valuable compound for studying aromaticity and ring strain .
Properties
CAS No. |
60144-50-5 |
|---|---|
Molecular Formula |
C24H24 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
heptacyclo[16.6.0.02,9.05,22.06,13.010,17.014,21]tetracosa-1(18),2(9),5,10(17),13,21-hexaene |
InChI |
InChI=1S/C24H24/c1-2-14-17-5-3-15-13(1)16-4-6-18(14)22-10-8-20(16)23-11-12-24(22)21(17)9-7-19(15)23/h1-12H2 |
InChI Key |
BVTYOCKAKQQPEE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C3CCC4=C1C5=C6CCC(=C2CC5)C7=C3CCC4=C6CC7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[4-(Tricyanoethenyl)anilino]phenyl}benzamide](/img/structure/B14601923.png)
![1-(2,4,6-Trimethylphenyl)-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,2]oxazole](/img/structure/B14601929.png)
![N-{[3,5-Bis(octadecyloxy)phenyl]methyl}acetamide](/img/structure/B14601954.png)

![N-{4-[(3,6-Dichloropyridin-2-yl)methoxy]phenyl}propanamide](/img/structure/B14601958.png)

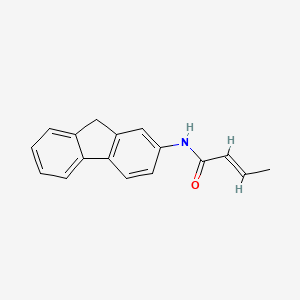
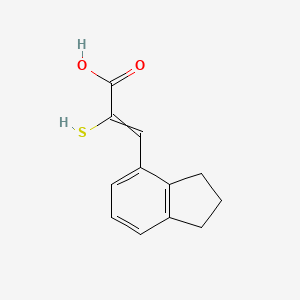
![1,3-Bis[(1R,3S)-1,2,2,3-tetramethylcyclopentyl]propane-1,3-dione](/img/structure/B14601970.png)
![9-Azatricyclo[3.3.1.0~2,8~]nona-3,6-diene-9-carbaldehyde](/img/structure/B14601974.png)
![1-[2,2-Bis(4-chlorophenyl)ethyl]-1H-imidazole](/img/structure/B14601979.png)
